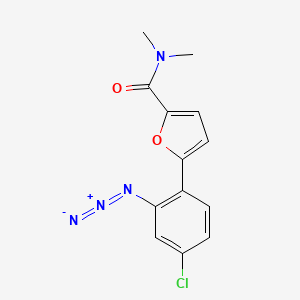
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by the presence of an azido group, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the azido-chlorophenyl intermediate with the furan ring under suitable reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, chromium(II) acetate.
Solvents: Ethanol, dioxane.
Catalysts: Palladium on carbon (Pd-C).
Major Products Formed
Amino Derivatives: Reduction of the azido group leads to the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications to label and track biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Azido-4-chlorophenyl)benzamide: This compound shares the azido-chlorophenyl moiety but differs in the rest of its structure.
Other Azido-Substituted Compounds: Various azido-substituted compounds can be compared based on their reactivity and applications.
Properties
CAS No. |
62144-42-7 |
|---|---|
Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
5-(2-azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O2/c1-18(2)13(19)12-6-5-11(20-12)9-4-3-8(14)7-10(9)16-17-15/h3-7H,1-2H3 |
InChI Key |
CIFIHBIOFVLSPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















